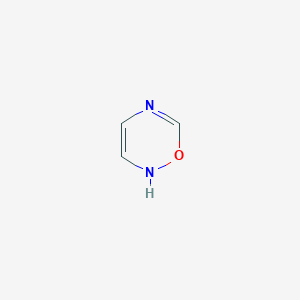

2H-1,2,5-Oxadiazine

Description

Structure

3D Structure

Properties

CAS No. |

14271-57-9 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

2H-1,2,5-oxadiazine |

InChI |

InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |

InChI Key |

DGTQLIRLDYOSQF-UHFFFAOYSA-N |

SMILES |

C1=CN=CON1 |

Canonical SMILES |

C1=CN=CON1 |

Synonyms |

2H-1,2,5-Oxadiazine |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of 2H-1,2,5-Oxadiazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of the 2H-1,2,5-oxadiazine heterocyclic scaffold. This document consolidates available scientific information, presenting key synthetic methodologies, biological activities, and characterization data. The content is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for potential therapeutic applications.

Introduction

The 1,2,5-oxadiazine ring system is a six-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have been investigated for their potential biological activities, including cytotoxic and antiviral effects.[1] This guide focuses on the synthesis and biological evaluation of substituted 2H-1,2,5-oxadiazines, providing a summary of the current state of research in this area.

Synthesis of this compound Derivatives

Two primary synthetic routes for the preparation of this compound derivatives have been reported in the literature. The first involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids, yielding this compound-3,6(4H,5H)-diones.[1] The second approach utilizes the cyclization of hydrazones derived from 9H-carbazole with acetic anhydride.[2]

Synthesis of this compound-3,6(4H,5H)-diones

A synthetic pathway to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones has been described, starting from N-(1-benzotriazolylcarbonyl)-amino acids.[1] This multi-step synthesis is outlined in the workflow diagram below.

Caption: Synthetic workflow for this compound-3,6(4H,5H)-diones.

General Procedure for the Synthesis of 2-Substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives (4)

-

Synthesis of Hydroxamic Acids (3): N-(1-benzotriazolylcarbonyl)-amino acids (1) are reacted with hydroxylamine to yield the corresponding hydroxamic acids (3).

-

Cyclization: The hydroxamic acids (3) undergo cyclization to form the 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives (4).[1]

Note: Specific reaction conditions, such as solvents, temperatures, and catalysts, are not detailed in the available literature and would require experimental optimization.

Synthesis of 1,2,5-Oxadiazine Derivatives from 9H-Carbazole

A series of 1,2,5-oxadiazine derivatives have been synthesized starting from 9H-carbazole.[2] The general synthetic scheme involves the formation of hydrazones followed by cyclization with acetic anhydride.

General Procedure for the Synthesis of 1,2,5-Oxadiazine compounds (6a-e) and (7a-d)

-

Synthesis of Hydrazones (4a-e) and (5a-d): 1-(9H-carbazol-9-yl)-2-hydrazinylethanone is condensed with various substituted aromatic aldehydes or acetophenones in absolute ethanol with a few drops of glacial acetic acid. The mixture is refluxed for approximately 4 hours. The resulting solid hydrazones are isolated after evaporation of the solvent.[2]

-

Cyclization: The synthesized hydrazones (0.001 moles) are dissolved in acetic anhydride (15 ml) and refluxed at 100 °C for 4 hours. The reaction mixture is then poured onto crushed ice with stirring. The resulting precipitate of the 1,2,5-oxadiazine compounds is isolated by filtration, washed with water, and dried.[2]

Biological Activity of this compound Derivatives

Substituted this compound derivatives have been evaluated for their in vitro cytotoxic and antiviral activities.[1]

Cytotoxic and Cytostatic Activity

The cytotoxic and cytostatic activities of newly synthesized this compound-3,6(4H,5H)-dione derivatives were assessed using the MTT assay on HeLa (human cervix adenocarcinoma) and GMK (green monkey kidney) cell lines.[1]

| Compound | Cell Line | Observed Activity |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | HeLa, GMK | Statistically significant inhibition of cell growth |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | HeLa, GMK | Statistically significant inhibition of cell growth |

Note: Specific IC50 values were not provided in the source literature.

Antiviral Activity

The antiviral activity of these compounds was tested against two human DNA viruses (Adenovirus 7 and Herpesvirus 1) and two human RNA viruses (Coxsackievirus B5 and Echovirus 7).[1]

| Virus Strain | Observed Activity |

| Adenovirus 7 | Minor antiviral effect observed |

| Herpesvirus 1 | Minor antiviral effect observed |

| Coxsackievirus B5 | Minor antiviral effect observed |

| Echovirus 7 | Minor antiviral effect observed |

Note: Specific EC50 values were not provided in the source literature.

Mechanism of Action: Insights from a Structurally Related Oxadiazine

While the specific signaling pathways affected by this compound derivatives in mammalian cells have not been elucidated, the mechanism of action for the commercially significant oxadiazine insecticide, Indoxacarb, has been studied. It is important to note that this mechanism is in insects and may not be representative of the activity of other this compound derivatives in a therapeutic context for humans.

Indoxacarb functions as a pro-insecticide. It is ingested by the insect and then bioactivated by metabolic enzymes into its active form. The active metabolite acts as a potent voltage-gated sodium channel blocker in the insect's nerve cells. This disruption of nerve function leads to paralysis and ultimately, the death of the insect.

Caption: Proposed mechanism of action for the oxadiazine insecticide, Indoxacarb.

Characterization of this compound Derivatives

The structures of the synthesized this compound derivatives have been confirmed using a suite of analytical techniques, including:

-

Elemental Analysis [1]

Detailed spectral data for specific derivatives can be found in the cited literature.

Conclusion and Future Directions

The this compound scaffold represents an area of interest for the discovery of new bioactive molecules. The synthetic routes outlined in this guide provide a foundation for the creation of novel derivatives. Preliminary biological screening has indicated that certain substituted this compound-3,6(4H,5H)-diones possess cytotoxic properties.

Future research should focus on several key areas:

-

Optimization of Synthetic Protocols: Detailed optimization of reaction conditions to improve yields and facilitate the synthesis of a wider range of derivatives.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and biological evaluation of a larger library of compounds to establish clear structure-activity relationships.

-

Elucidation of Mechanism of Action: In-depth studies to determine the specific molecular targets and signaling pathways affected by these compounds in mammalian cells to understand their cytotoxic effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

A more thorough understanding of these aspects will be crucial for the potential development of this compound derivatives as therapeutic agents.

References

The 2H-1,2,5-Oxadiazine Ring System: A Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,2,5-Oxadiazine ring system is a six-membered heterocycle containing one oxygen and two nitrogen atoms. While oxadiazine isomers, in general, have garnered attention in medicinal chemistry for their diverse biological activities, the this compound core remains a less explored scaffold. This technical guide provides a comprehensive overview of the fundamental properties of this ring system, with a focus on the synthesis and characterization of its known derivatives, particularly the this compound-3,6(4H,5H)-diones. Due to a scarcity of literature on the parent, unsubstituted this compound, this document primarily details the properties of its synthesized analogues.

Synthesis of the this compound Ring System

A key synthetic approach to the this compound ring system involves a multi-step process commencing with N-protected amino acids. The general workflow is depicted below.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted or 2,4-Disubstituted this compound-3,6(4H,5H)-diones:

This protocol is based on the synthetic strategy reported for a series of this compound-3,6(4H,5H)-dione derivatives.

Step 1: Synthesis of N-(1-benzotriazolylcarbonyl)-amino acids.

-

To a solution of an N-protected amino acid in an appropriate solvent (e.g., tetrahydrofuran), an activating agent such as 1,1'-carbonyldibenzotriazole is added.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

The product, an N-(1-benzotriazolylcarbonyl)-amino acid, is then isolated and purified using standard techniques like crystallization or column chromatography.

Step 2: Formation of the corresponding hydroxamic acids.

-

The N-(1-benzotriazolylcarbonyl)-amino acid is dissolved in a suitable solvent (e.g., dichloromethane).

-

To this solution, hydroxylamine hydrochloride and a base (e.g., triethylamine) are added.

-

The mixture is stirred at room temperature. The progress of the reaction is monitored until the starting material is consumed.

-

The resulting hydroxamic acid is worked up by extraction and purified.

Step 3: Cyclization to form this compound-3,6(4H,5H)-diones.

-

The purified hydroxamic acid is dissolved in a solvent like acetone.

-

A solution of a base, such as 10% aqueous sodium carbonate, is added to the reaction mixture.

-

The mixture is stirred, and the cyclization reaction proceeds to form the desired this compound-3,6(4H,5H)-dione.

-

The product is then isolated by extraction and purified by recrystallization or chromatography.

Physicochemical Properties

Computed Properties of the Parent this compound Ring

Due to the lack of experimental data for the unsubstituted this compound, the following data is based on computational predictions.

| Property | Value |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14271-57-9 |

| Canonical SMILES | C1=CN=CON1 |

Spectroscopic Data of this compound Derivatives

The following tables summarize the available spectroscopic data for synthesized derivatives of the this compound-3,6(4H,5H)-dione ring system.

Infrared (IR) Spectroscopy

| Compound | Key IR Absorption Bands (cm⁻¹) |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 1750-1700 (C=O stretching), 1600-1580 (C=N stretching) |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 1760-1710 (C=O stretching), 1610-1590 (C=N stretching) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Proton Chemical Shifts (δ, ppm) |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 7.20-7.60 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂) |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 7.10-7.70 (m, 10H, Ar-H), 5.10 (s, 2H, N-CH₂-Ar), 4.80 (t, 1H, CH), 3.20 (d, 2H, CH₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Carbon Chemical Shifts (δ, ppm) |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 165.0 (C=O), 155.0 (C=N), 120.0-135.0 (Ar-C), 50.0 (CH₂) |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 168.0, 164.0 (C=O), 158.0 (C=N), 125.0-140.0 (Ar-C), 60.0 (CH), 55.0 (N-CH₂-Ar), 40.0 (CH₂) |

Chemical Reactivity

Detailed studies on the chemical reactivity of the this compound ring system are limited in the currently available literature. General knowledge of heterocyclic chemistry suggests that the ring may be susceptible to nucleophilic and electrophilic attack at various positions, and the presence of the N-O bond could make it prone to ring-opening reactions under certain conditions. However, specific experimental data on these reactions for this particular ring system is not well-documented.

Biological Activity

Some derivatives of the this compound ring system have been investigated for their biological activity. For instance, certain 2-phenyl- and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione derivatives have been reported to exhibit cytostatic and cytotoxic activities against HeLa and GMK cell lines. Minor antiviral effects have also been observed. These preliminary findings suggest that the this compound scaffold may serve as a starting point for the development of new therapeutic agents.

Logical Relationships in Synthesis

The synthesis of this compound-3,6(4H,5H)-diones is a sequential process where the successful formation of each intermediate is critical for the subsequent step. The logical flow is outlined in the diagram below.

Conclusion

The this compound ring system represents an area of heterocyclic chemistry with potential for further exploration, particularly in the context of medicinal chemistry. While data on the parent ring is sparse, the synthesis and preliminary biological evaluation of its dione derivatives provide a foundation for future research. This guide summarizes the current state of knowledge, highlighting the established synthetic routes and characterizing data for known derivatives. Further investigation into the fundamental properties, reactivity, and biological potential of this underexplored heterocyclic scaffold is warranted to unlock its full potential in drug discovery and development.

Spectroscopic Characterization of the 2H-1,2,5-Oxadiazine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,2,5-oxadiazine scaffold is a six-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. This core structure is of growing interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by its derivatives. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the this compound core, with a focus on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for various substituted this compound derivatives, providing a reference for the characterization of this heterocyclic system.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |

| Carbazole-derived 1,2,5-oxadiazine (6a) | Not specified | 5.4 (s, 1H), 2.04 (s, 3H), 7.33-8.36 (m, 9H) | CH, CH₃, Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |

| Carbazole-derived 1,2,5-oxadiazine (6a) | Not specified | 23.4, 92.5, 119-130, 164.7, 168.59 | CH₃, CH, Ar-C, C=N-N, N-C=O |

Table 3: IR Spectroscopic Data for this compound Derivatives

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| Hydrazone precursors to carbazole-derived 1,2,5-oxadiazines | Not specified | 1620 - 1681, 1740-1810, 3008-3418 | C=N, C=O, N-H |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the synthesis and characterization of this compound derivatives are provided below.

General Synthesis of Carbazole-Derived 1,2,5-Oxadiazines[1][2]

-

Hydrazone Formation: A solution of the appropriate substituted benzaldehyde or acetophenone is added to a solution of 1-(9H-carbazol-9-yl)-2-hydrazinylethanone. The mixture is refluxed for approximately 4 hours. The solvent is then evaporated under reduced pressure to yield the solid hydrazone precursor.[1]

-

Cyclization: The synthesized hydrazone (0.001 moles) is dissolved in acetic anhydride (15 ml). The mixture is refluxed at 100°C for 4 hours. The resulting solution is poured over crushed ice with stirring. The precipitate formed, the 1,2,5-oxadiazine derivative, is isolated by filtration, washed with water, and dried.[1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer. Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be prepared as KBr pellets or analyzed as thin films. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

-

Purity Ascertainment: The purity of the synthesized compounds can be checked by thin-layer chromatography (TLC).[2]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: Synthetic pathway for carbazole-derived 1,2,5-oxadiazine derivatives.

Caption: General workflow for the spectroscopic characterization of 1,2,5-oxadiazine derivatives.

References

A Historical Perspective on the Synthesis of Oxadiazine Compounds

A Technical Guide for Researchers and Drug Development Professionals

The synthesis of oxadiazine compounds, a cornerstone of modern medicinal chemistry, has a rich and varied history stretching back to the late 19th century. This in-depth technical guide provides a historical perspective on the evolution of synthetic methodologies for these crucial heterocyclic scaffolds. From the seminal work of Tiemann and Krüger to contemporary one-pot syntheses, this paper will detail the key breakthroughs, present comparative data, and provide explicit experimental protocols for foundational reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a comprehensive understanding of the chemical foundations upon which current synthetic strategies are built.

Early Breakthroughs: The Dawn of Oxadiazole Synthesis

The story of oxadiazine synthesis begins with the 1,2,4-oxadiazole isomer. In a landmark discovery, Tiemann and Krüger reported the first synthesis of a 1,2,4-oxadiazole nucleus in 1884.[1][2] Their pioneering method involved the reaction of an amidoxime with an acyl chloride. This fundamental transformation laid the groundwork for a century of developments in heterocyclic chemistry.

Another cornerstone of early oxadiazole synthesis is the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a nitrile oxide with a nitrile, providing a direct route to the 1,2,4-oxadiazole ring system.[1] The versatility and efficiency of this approach have cemented its place in the synthetic chemist's toolbox.

For the 1,3,4-oxadiazole isomer, the Einhorn-Brunner reaction, a modification of which is still in use today, provided an early and important synthetic route. This reaction involves the treatment of N,N'-diacylhydrazines with a dehydrating agent to effect cyclization.[3]

The synthesis of the 1,3,5-oxadiazine scaffold has its roots in the work of Pinner, who developed methods for the cyclization of N-acylchloroformamidines and the reaction of s-triazine derivatives. These early methods, while sometimes harsh by modern standards, were critical in establishing the fundamental reactivity patterns of these heterocyclic systems.

Evolution of Synthetic Strategies: A Comparative Overview

The foundational methods for oxadiazine synthesis have undergone significant evolution over the past century. Early procedures often required harsh reaction conditions, long reaction times, and produced modest yields. The progression of synthetic organic chemistry has led to the development of milder, more efficient, and higher-yielding protocols. The following tables summarize quantitative data for key historical and more contemporary synthetic methods, providing a clear comparison of their efficiencies.

Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives

| Method | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Tiemann & Krüger (1884) | Benzamidoxime, Benzoyl chloride | Heat | Not explicitly stated | [1][2] |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Varies | Generally Good | [1] |

| Modern Amidoxime Acylation | Amidoxime, Carboxylic Acid | T3P, TEA, 80 °C | 87-97 | [4] |

| Microwave-Assisted | Amidoxime, Acyl Chloride | NH4F/Al2O3, MWI | 40-90 | [4] |

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Method | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Einhorn-Brunner Reaction | Diacylhydrazine | Dehydrating Agent (e.g., POCl3) | Varies | [3] |

| From Acylhydrazides | Acylhydrazide, Carboxylic Acid | POCl3, Reflux | 54-66 | [5] |

| Oxidative Cyclization | N-Acylhydrazone | I2, K2CO3 | Good | [6] |

| Modern One-Pot Synthesis | Hydrazide, Methyl Ketone | K2CO3 | Good | [7] |

Table 3: Synthesis of 1,3,5-Oxadiazine Derivatives

| Method | Reactants | Reagents/Conditions | Yield (%) |

| From N-Acylchloroformamidines | N-Acylchloroformamidine | Base | Moderate |

| From s-Triazines | s-Triazine derivative, Nucleophile | Varies | Varies |

| Modern Cyclodehydration | N,N'-Diaroyl urea/thiourea | Acidic conditions | Good |

Detailed Experimental Protocols for Key Historical Syntheses

To provide a practical understanding of these foundational reactions, this section details the experimental methodologies for key historical syntheses.

Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (Tiemann & Krüger, 1884)

Reactants:

-

Benzamidoxime

-

Benzoyl chloride

Procedure: While the original 1884 publication by Tiemann and Krüger in Berichte der deutschen chemischen Gesellschaft does not provide a detailed experimental section in the modern sense, the described procedure involves the direct reaction of benzamidoxime with benzoyl chloride. A mixture of the two reactants is heated, leading to the formation of O-benzoylbenzamidoxime as an intermediate. Upon further heating, this intermediate undergoes cyclization with the elimination of water to yield 3,5-diphenyl-1,2,4-oxadiazole. The product was then purified by recrystallization. Modern adaptations of this reaction often employ a base to scavenge the HCl byproduct and milder heating conditions.

General Procedure for 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Nitrile

Reactants:

-

Aromatic or aliphatic nitrile

-

Hydroximoyl chloride (nitrile oxide precursor)

-

Triethylamine or other suitable base

Procedure:

-

The hydroximoyl chloride is dissolved in an inert solvent such as diethyl ether or tetrahydrofuran.

-

The nitrile is added to the solution.

-

The mixture is cooled in an ice bath, and a solution of triethylamine in the same solvent is added dropwise with stirring. The triethylamine serves to generate the nitrile oxide in situ from the hydroximoyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The triethylamine hydrochloride byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the 3,5-disubstituted-1,2,4-oxadiazole.

General Procedure for the Einhorn-Brunner Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

Reactants:

-

N,N'-Diacylhydrazine

-

Phosphorus oxychloride (or other dehydrating agent)

Procedure:

-

The N,N'-diacylhydrazine is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude product is dried and purified by recrystallization from a suitable solvent such as ethanol to yield the 2,5-disubstituted-1,3,4-oxadiazole.[3]

Visualizing the Evolution of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and evolution of the key synthetic pathways for oxadiazine compounds.

Caption: Key historical synthetic routes to 1,2,4-oxadiazoles.

Caption: Foundational synthetic pathways to 1,3,4-oxadiazoles.

Caption: Early synthetic routes to the 1,3,5-oxadiazine core.

Conclusion

The synthesis of oxadiazine compounds has a long and distinguished history, marked by ingenuity and a continuous drive for improvement. From the foundational discoveries of the 19th century to the sophisticated methods of today, the evolution of these synthetic pathways has been instrumental in the advancement of medicinal chemistry and drug discovery. By understanding the historical context and the fundamental principles of these early reactions, contemporary researchers are better equipped to innovate and develop the next generation of oxadiazine-based therapeutics. This guide has provided a comprehensive overview of this rich history, complete with comparative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. Berichte der Deutschen Chemischen Gesellschaft : Deutsche Chemische Gesellschaft : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. search.lib.utexas.edu [search.lib.utexas.edu]

- 6. jchemrev.com [jchemrev.com]

- 7. soc.chim.it [soc.chim.it]

2H-1,2,5-Oxadiazine: A Novel Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel pharmacophores is a cornerstone of modern drug discovery, driving the development of new therapeutic agents with improved efficacy and safety profiles. Among the vast landscape of heterocyclic chemistry, the 2H-1,2,5-oxadiazine core has emerged as a promising scaffold. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

A key synthetic route to this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids. This method provides a versatile approach to introduce substitutions at the 2 and 4 positions of the oxadiazine ring, allowing for the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione

This protocol is adapted from the synthesis described by Barbarić et al.[1][2][3].

Step 1: Synthesis of N-(1-benzotriazolylcarbonyl)-phenylalanine (Intermediate 1)

-

To a solution of phenylalanine (1.65 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL), add sodium bicarbonate (1.68 g, 20 mmol).

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Add N-(1-benzotriazolylcarbonyl) chloride (1.82 g, 10 mmol) portionwise over 30 minutes.

-

Continue stirring at room temperature for 4 hours.

-

Acidify the reaction mixture with 2 M hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure N-(1-benzotriazolylcarbonyl)-phenylalanine.

Step 2: Synthesis of N-hydroxy-2-(N-(1-benzotriazolylcarbonyl)-phenylalaninamido)acetamide (Intermediate 2)

-

Dissolve N-(1-benzotriazolylcarbonyl)-phenylalanine (3.10 g, 10 mmol) in dry dichloromethane (50 mL).

-

Add N-hydroxysuccinimide (1.15 g, 10 mmol) and dicyclohexylcarbodiimide (2.06 g, 10 mmol) at 0 °C.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Filter off the precipitated dicyclohexylurea.

-

To the filtrate, add a solution of hydroxylamine hydrochloride (0.70 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in methanol (20 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the desired hydroxamic acid.

Step 3: Cyclization to 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione

-

Dissolve the hydroxamic acid intermediate (2.0 g) in acetone (130 mL).

-

Add a 10% solution of sodium carbonate (5 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1% hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography (eluent: cyclohexane/ethyl acetate, 1:1) to obtain 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione.

Biological Activities and Structure-Activity Relationship

Derivatives of the this compound scaffold have been investigated for their potential as cytotoxic, cytostatic, and antiviral agents. The biological activity is significantly influenced by the nature of the substituents on the oxadiazine ring.

Cytotoxic and Cytostatic Activity

The in vitro cytotoxic and cytostatic activities of synthesized this compound-3,6(4H,5H)-dione derivatives have been evaluated against HeLa (cervical carcinoma) and GMK (green monkey kidney) cell lines using the MTT assay.[1][2][3]

| Compound | R | R1 | Cell Line | IC50 (µmol/L) |

| 4a | Phenyl | H | HeLa | >100 |

| GMK | >100 | |||

| 4b | Phenyl | Methyl | HeLa | >100 |

| GMK | >100 | |||

| 4c | Phenyl | Benzyl | HeLa | 50 |

| GMK | >100 | |||

| 4d | 4-Chlorophenyl | H | HeLa | >100 |

| GMK | >100 |

Data extracted from Barbarić et al.[1][2][3]

The results indicate that the introduction of a benzyl group at the 4-position (compound 4c ) leads to a significant increase in cytotoxicity against HeLa cells.[1][2][3] 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a ) and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c ) were found to statistically significantly inhibit cell growth.[1][2]

Antiviral Activity

Selected this compound derivatives have been screened for their antiviral activity against a panel of DNA and RNA viruses. A minor antiviral effect was observed against adenovirus, herpesvirus, and enteroviruses.[1][2][3]

| Compound | Virus | Activity |

| 4a | Adenovirus 7 | Minor |

| Herpesvirus 1 | Minor | |

| Coxsackievirus B5 | Minor | |

| Echovirus 7 | Minor | |

| 4c | Adenovirus 7 | Minor |

| Herpesvirus 1 | Minor | |

| Coxsackievirus B5 | Minor | |

| Echovirus 7 | Minor |

Data extracted from Barbarić et al.[1][2][3]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed HeLa and GMK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the reduction in virus-induced cytopathic effect (CPE).

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., HeLa cells for adenovirus and herpesvirus, GMK cells for enteroviruses) in 24-well plates.

-

Virus Infection: Infect the cell monolayers with the respective virus at a known multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with a suitable stain (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Signaling Pathway

While the precise mechanism of action for this compound derivatives is still under investigation, related oxadiazole compounds have been shown to induce apoptosis through the intrinsic pathway. This proposed pathway involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins and triggers the caspase cascade, ultimately leading to programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.

Caption: Workflow from synthesis to biological evaluation of this compound derivatives.

References

Elucidation of 2H-1,2,5-Oxadiazine Structure via NMR and IR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of the 2H-1,2,5-Oxadiazine core using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Given the limited availability of direct experimental spectral data for the unsubstituted parent compound, this guide synthesizes information from published data on its derivatives to provide a comprehensive analytical framework.

Introduction to this compound

This compound is a six-membered heterocyclic compound containing one oxygen and two nitrogen atoms. Its derivatives have garnered interest in medicinal chemistry for their potential biological activities, including anti-inflammatory, antimalarial, and anticancer properties.[1][2] Accurate structural confirmation is a critical step in the synthesis and development of novel compounds based on this scaffold. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Theoretical Spectroscopic Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The protons on the carbon atoms of the ring are in different chemical environments due to the adjacent heteroatoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-3 | 6.5 - 7.5 | Doublet | JH3-H4: 4-6 |

| H-4 | 4.5 - 5.5 | Doublet of Doublets | JH4-H3: 4-6, JH4-H5: 2-4 | |

| H-6 | 7.0 - 8.0 | Singlet | - | |

| ¹³C | C-3 | 140 - 150 | - | - |

| C-4 | 60 - 70 | - | - | |

| C-6 | 155 - 165 | - | - |

Note: These are estimated values based on general principles of NMR spectroscopy and data from substituted 1,2,5-oxadiazine derivatives. Actual values may vary.

IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C=N Stretch | 1620 - 1680 | Strong |

| C-O-N Stretch | 1100 - 1250 | Strong |

| Ring Deformation | 800 - 1000 | Medium |

Note: These are estimated values. The presence of substituents will significantly alter the IR spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for this compound or its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound derivative

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte peaks.

-

Transfer the solution to an NMR tube. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample of this compound derivative

-

Potassium bromide (KBr, IR grade) for solid samples, or a suitable solvent for liquid/solution samples

-

Agate mortar and pestle

-

Pellet press

-

Salt plates (e.g., NaCl or KBr)

Procedure (for solid samples using KBr pellet method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

Place a small amount of the solid sample (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture to a very fine powder to minimize scattering of the infrared radiation.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra.

-

Assign the observed bands to specific functional groups and vibrational modes within the molecule.

-

Visualization of Workflows and Logic

The following diagrams illustrate the workflows for structural elucidation.

Caption: Experimental workflow for the synthesis and structural elucidation of this compound derivatives.

Caption: Logical relationships in spectroscopic data interpretation for structural elucidation.

Conclusion

The structural elucidation of the this compound core relies on a synergistic application of NMR and IR spectroscopy. While direct spectral data for the parent compound is limited, analysis of its derivatives provides a robust framework for predicting its characteristic spectroscopic features. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and characterization of novel 1,2,5-oxadiazine-based compounds, facilitating accurate and efficient structural determination.

References

Methodological & Application

Application Notes and Protocols for the Purification of Substituted 2H-1,2,5-Oxadiazines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of substituted 2H-1,2,5-Oxadiazines, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following application notes and experimental protocols are designed to guide researchers in obtaining high-purity materials suitable for further biological evaluation and structural analysis.

Application Notes

Substituted 2H-1,2,5-Oxadiazines are synthesized through various chemical routes, often resulting in crude reaction mixtures containing starting materials, reagents, and byproducts. Effective purification is crucial to isolate the desired compounds in high purity. The choice of purification strategy depends on the physicochemical properties of the target molecule, such as polarity, solubility, and crystallinity. The most common and effective methods for the purification of this class of compounds are column chromatography, recrystallization, and liquid-liquid extraction.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 2H-1,2,5-Oxadiazines, silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.

Recrystallization: This technique is employed to purify solid compounds based on differences in solubility at different temperatures. A suitable solvent or solvent mixture is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor.

Liquid-Liquid Extraction: This method is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. It is often used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture.

Experimental Protocols

Protocol 1: Purification of 2-Substituted 2H-1,2,5-Oxadiazine-3,6(4H,5H)-diones by Column Chromatography

This protocol describes the purification of polar this compound derivatives using silica gel column chromatography.

Materials:

-

Crude 2-substituted this compound-3,6(4H,5H)-dione

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or Cyclohexane)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to facilitate the elution of the desired compound.

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system and a suitable visualization method (e.g., UV light or staining).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-substituted this compound-3,6(4H,5H)-dione.

Quantitative Data:

| Compound | Purification Method | Eluent System (v/v) | Yield (%) | Purity (%) |

| 2-Phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Column Chromatography | Cyclohexane/Ethyl Acetate (1:1) | 65 | >98 |

| 4-Benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Column Chromatography | Cyclohexane/Ethyl Acetate (1:1) | 72 | >99 |

Purification Workflow for Column Chromatography

Caption: Workflow for the purification of 2H-1,2,5-Oxadiazines by column chromatography.

Protocol 2: Purification of Carbazole-Derived 1,2,5-Oxadiazines by Recrystallization

This protocol is suitable for the purification of solid, crystalline carbazole-derived 1,2,5-oxadiazines.

Materials:

-

Crude carbazole-derived 1,2,5-oxadiazine

-

Absolute ethanol

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of absolute ethanol.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The purified product will start to crystallize. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data:

| Compound | Purification Method | Recrystallization Solvent | Yield (%) |

| Carbazole-derived 1,2,5-oxadiazine (6a) | Recrystallization | Acetic Anhydride/Ice Water | 80 |

| Carbazole-derived 1,2,5-oxadiazine (7a) | Recrystallization | Acetic Anhydride/Ice Water | 75 |

Recrystallization Workflow

Application Notes and Protocols for 2H-1,2,5-Oxadiazine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of 2H-1,2,5-Oxadiazine derivatives, highlighting their potential in medicinal chemistry. The protocols included are based on established methodologies for the synthesis, cytotoxicity screening, and antiviral testing of these compounds.

Introduction

The this compound scaffold is a heterocyclic ring system that has been explored for its therapeutic potential. Derivatives of this scaffold, specifically this compound-3,6(4H,5H)-diones, have been synthesized and evaluated for their biological activities, demonstrating notable cytotoxic and modest antiviral effects. This document outlines the synthetic route to these compounds and the protocols for assessing their biological efficacy.

Synthesis of this compound-3,6(4H,5H)-dione Derivatives

A key synthetic approach to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids[1]. The general synthetic workflow is depicted below.

Caption: Synthetic and evaluation workflow for this compound derivatives.

Experimental Protocol: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione

This protocol is adapted from the synthesis described by Barbarić et al. (2003)[1].

Materials:

-

N-(1-Benzotriazolylcarbonyl)glycine

-

N-phenylhydroxylamine

-

Dichloromethane (DCM)

-

Sodium carbonate (10% solution)

-

Hydrochloric acid (1% solution)

-

Anhydrous sodium sulfate

-

Acetone

Procedure:

-

Synthesis of the Hydroxamic Acid Intermediate:

-

Dissolve N-(1-Benzotriazolylcarbonyl)glycine in DCM.

-

Add a solution of N-phenylhydroxylamine in DCM to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with 1% HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude hydroxamic acid.

-

-

Cyclization to form the this compound-3,6(4H,5H)-dione:

-

Dissolve the crude hydroxamic acid in acetone.

-

Add a 10% solution of sodium carbonate to the acetone solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into cold water and acidify with 1% HCl.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the final product, 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione.

-

The product can be further purified by recrystallization or column chromatography.

-

Biological Activity of this compound Derivatives

Cytotoxicity

The cytotoxic and cytostatic activities of synthesized this compound derivatives have been evaluated against HeLa (human cervix adenocarcinoma) and GMK (Green Monkey Kidney) cell lines using the MTT assay[1].

| Compound | Cell Line | Activity |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | HeLa | Statistically significant growth inhibition |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | HeLa | Statistically significant growth inhibition |

| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | GMK | Statistically significant growth inhibition |

| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | GMK | Moderate growth inhibition |

Data summarized from Barbarić et al. (2003)[1].

Materials:

-

HeLa and GMK cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed HeLa or GMK cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow of the MTT cytotoxicity assay.

Antiviral Activity

The antiviral activity of this compound derivatives has been investigated against a panel of DNA and RNA viruses. The evaluation is based on the inhibition of the virus-induced cytopathic effect (CPE)[1].

-

DNA Viruses: Adenovirus type 7, Herpes Simplex Virus type 1 (HSV-1)

-

RNA Viruses: Coxsackievirus B5, Echovirus 7

The tested this compound derivatives showed a minor antiviral effect against the tested adenoviruses, herpesviruses, and enteroviruses[1]. Specific quantitative data such as EC50 values were not detailed in the primary literature.

Materials:

-

Host cell lines susceptible to the respective viruses (e.g., HeLa cells).

-

Viral stocks of Adenovirus 7, HSV-1, Coxsackievirus B5, and Echovirus 7.

-

96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

Cell culture medium.

-

A positive control antiviral drug for each virus.

Procedure:

-

Cell Seeding:

-

Seed the host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the growth medium from the cell monolayers.

-

Add the medium containing the diluted test compounds to the wells.

-

Infect the cells with a predetermined titer of the virus (e.g., 100 CCID50 - 50% cell culture infectious dose).

-

Include a virus control (cells infected with the virus but without any compound), a cell control (cells without virus and compound), and a positive control.

-

-

Incubation and CPE Observation:

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Observe the cell monolayers daily under a microscope for the appearance of a cytopathic effect (CPE), such as cell rounding, detachment, and lysis.

-

-

Quantification of Antiviral Activity:

-

After a specific incubation period (when the CPE in the virus control wells is complete), the antiviral activity can be quantified. This is often done by staining the remaining viable cells with a dye like crystal violet.

-

The absorbance is read using a microplate reader, and the percentage of CPE inhibition is calculated for each compound concentration.

-

The EC50 (the concentration that inhibits the viral CPE by 50%) can be determined.

-

Conclusion

The this compound scaffold presents an interesting starting point for the development of new therapeutic agents. The described synthetic route is accessible, and the biological evaluation protocols are standard methods in drug discovery. The observed cytotoxic activity of certain derivatives warrants further investigation into their mechanism of action and structure-activity relationships to optimize their potency and selectivity. While the antiviral activity was found to be minor, further structural modifications could potentially enhance this property. These application notes and protocols provide a solid foundation for researchers interested in exploring the medicinal chemistry of this compound derivatives.

References

Application Notes and Protocols for 2H-1,2,5-Oxadiazine Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of the 2H-1,2,5-oxadiazine scaffold in medicinal chemistry, focusing on its synthesis and biological evaluation. While the full pharmacological profile of this heterocyclic system is still under investigation, initial studies have highlighted its potential as a basis for developing new therapeutic agents.

Introduction

The this compound ring system is a heterocyclic scaffold that has been explored for its potential in drug discovery. Its unique structural and electronic properties make it an interesting candidate for the development of novel compounds with a range of biological activities. Research has indicated that derivatives of this scaffold may possess cytotoxic, cytostatic, and antiviral properties.[1]

Synthesis of this compound Derivatives

A key synthetic route to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids.[1] This method provides a straightforward approach to accessing this heterocyclic core.

Caption: Synthetic pathway for this compound-3,6(4H,5H)-dione derivatives.

Biological Activity

Derivatives of the this compound scaffold have been evaluated for their in vitro biological effects, demonstrating a range of activities.

Cytotoxic and Cytostatic Activity

Studies have shown that certain this compound-3,6(4H,5H)-dione derivatives can inhibit cell growth. Specifically, 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (designated as 4a ) and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (designated as 4c ) have been found to cause a statistically significant inhibition of cell growth in HeLa (human cervix adenocarcinoma) and GMK (Green Monkey Kidney) cell lines.[1]

It is important to note that the primary literature describing these findings did not report specific IC50 values, providing a qualitative rather than quantitative assessment of cytotoxic and cytostatic effects.

| Compound | Scaffold | Substituents | Cell Lines Tested | Observed Effect |

| 4a | This compound-3,6(4H,5H)-dione | 2-phenyl | HeLa, GMK | Statistically significant inhibition of cell growth[1] |

| 4c | This compound-3,6(4H,5H)-dione | 4-benzyl, 2-phenyl | HeLa, GMK | Statistically significant inhibition of cell growth[1] |

Antiviral Activity

The antiviral potential of this compound derivatives has also been investigated. A minor antiviral effect was observed for some derivatives against a panel of human DNA and RNA viruses, including adenovirus 7, herpesvirus 1, coxsackievirus B5, and echovirus 7.[1] As with the cytotoxicity data, specific EC50 values have not been reported in the available literature.

| Virus Type | Specific Viruses Tested | Observed Effect |

| Human DNA Viruses | Adenovirus 7, Herpesvirus 1 | Minor antiviral effect[1] |

| Human RNA Viruses | Coxsackievirus B5, Echovirus 7 | Minor antiviral effect[1] |

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects have not yet been elucidated in the scientific literature. Further research is required to identify their molecular targets and understand their mechanism of action.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, based on published methodologies.

Protocol 1: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a)

This protocol is adapted from the work of Barbarić et al., 2003.[1]

Materials:

-

N-(1-benzotriazolylcarbonyl)glycine

-

N-phenylhydroxylamine

-

Toluene

-

Acetone

-

10% Sodium Carbonate solution

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the intermediate hydroxamic acid:

-

Dissolve N-(1-benzotriazolylcarbonyl)glycine in toluene.

-

Add N-phenylhydroxylamine to the solution.

-

Stir the reaction mixture at room temperature for the time required to complete the reaction (monitor by TLC).

-

Filter the resulting precipitate and wash with toluene.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure hydroxamic acid intermediate.

-

-

Cyclization to form the this compound ring:

-

Dissolve the purified hydroxamic acid in acetone.

-

Add a 10% solution of sodium carbonate to the mixture.

-

Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the final compound using column chromatography.

-

Protocol 2: In Vitro Cytotoxicity and Cytostatic Activity Assessment using MTT Assay

This is a general protocol for determining the effect of compounds on cell viability and proliferation.

Materials:

-

HeLa or GMK cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed HeLa or GMK cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).

-

Incubation: Incubate the plates for a period that allows for the assessment of cell growth inhibition (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Conclusion

The this compound scaffold represents an area of interest for the development of new therapeutic agents. While initial studies have indicated potential cytotoxic, cytostatic, and antiviral activities, further research is necessary to quantify these effects, elucidate the mechanisms of action, and explore the structure-activity relationships within this class of compounds. The protocols provided herein offer a foundation for the synthesis and biological screening of novel this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Oxadiazine Derivatives

A Focus on 2H-1,2,5-Oxadiazine-3,6(4H,5H)-dione Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxadiazine Derivatives

Oxadiazine heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The specific scaffold of this compound-3,6(4H,5H)-dione represents a less common isomer of the broader oxadiazine class. While direct synthetic routes for this specific dione are not extensively documented, general principles for the synthesis of related oxadiazine structures, such as 1,2,4-oxadiazin-5-ones and 1,2,4-oxadiazin-6-ones, can provide a foundation for synthetic design.

General Synthetic Strategies for Oxadiazine Scaffolds

The synthesis of oxadiazine rings typically involves cyclization reactions where the key oxygen-nitrogen bond is formed. Based on literature for related compounds, plausible synthetic approaches may include:

-

Cyclization of Amidoximes with α,β-Unsaturated Esters: A common method for the synthesis of 1,2,4-oxadiazin-5-ones involves the reaction of aryl or hetaryl amidoximes with esters like maleates or fumarates.[1][2][3] The reaction conditions, particularly the choice of base and solvent, can be optimized to favor the desired cyclized product.[1][2][3]

-

Rearrangement of Oxadiazoles: Certain substituted 1,2,4-oxadiazoles can undergo rearrangement to form 1,2,4-oxadiazin-6-one derivatives. For instance, the reaction of 3-ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydroxylamines can lead to the formation of 5-hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones through a process of nucleophilic addition, ring-opening, and subsequent ring-closure.[4]

-

Condensation with 2-Halocarboxylic Acid Esters: The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives has been achieved through the condensation of amidoximes with 2-halocarboxylic acid esters.[5] Optimization of reaction conditions is crucial for achieving good yields.[5]

Experimental Protocols: A Generalized Approach

The development of a synthetic protocol for a novel compound like this compound-3,6(4H,5H)-dione would necessitate a systematic approach, starting from theoretical design and progressing through small-scale trials with careful optimization of reaction parameters.

General Workflow for Synthetic Route Development

The following diagram illustrates a generalized workflow for developing a synthetic route for a novel heterocyclic compound.

Caption: Generalized workflow for synthetic route development.

Essential Safety Protocols in Organic Synthesis

Adherence to strict safety protocols is paramount in any synthetic chemistry laboratory.[6][7][8] The following table summarizes critical safety measures.

| Safety Protocol | Key Considerations |

| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant goggles, a lab coat, and suitable gloves.[6][7] Closed-toe shoes are mandatory.[6] |

| Fume Hood Operation | All experiments involving volatile or hazardous chemicals must be conducted in a properly functioning fume hood.[6] |

| Chemical Handling and Storage | Chemicals should be stored according to their compatibility groups.[6] Always double-check labels before use and never return unused chemicals to the original container.[9] |

| Waste Management | Dispose of all chemical waste in designated, properly labeled containers.[6][9] Incompatible waste streams should never be mixed.[6] |

| Emergency Preparedness | Be aware of the locations of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers.[7] |

| Risk Assessment | Before starting any new experiment, a thorough risk assessment should be conducted, and the Safety Data Sheets (SDS) for all chemicals should be reviewed.[6] |

| Working Alone Policy | Avoid performing hazardous operations while working alone in the laboratory.[6] |

Data Presentation

As this document provides a general overview, no specific quantitative data for the synthesis of this compound-3,6(4H,5H)-diones is presented. In a typical research setting, data from synthetic experiments would be summarized in tables for clarity. An example of such a table for reaction optimization is provided below.

Table 1: Example of a Reaction Optimization Table

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Et3N | 80 | 12 | 45 |

| 2 | Dioxane | K2CO3 | 100 | 8 | 62 |

| 3 | DMF | NaH | 25 | 24 | 30 |

| 4 | Dioxane | DBU | 100 | 6 | 75 |

This table is for illustrative purposes only and does not represent actual experimental data for the target compound.

Conclusion

The synthesis of novel heterocyclic compounds such as this compound-3,6(4H,5H)-diones requires a careful and systematic approach grounded in the principles of organic chemistry and a steadfast commitment to laboratory safety. While direct precedents for this specific structure are limited, the exploration of synthetic routes for related oxadiazine analogs provides a valuable starting point for research and development in this area.

References

- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters [ouci.dntb.gov.ua]

- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. editverse.com [editverse.com]

- 7. moravek.com [moravek.com]

- 8. csub.edu [csub.edu]

- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

Application Notes and Protocols for In Vitro Biological Activity Screening of 2H-1,2,5-Oxadiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological activity screening of 2H-1,2,5-Oxadiazine compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. The following sections detail the screening of these compounds for anticancer, antimicrobial, and enzyme-inhibitory activities.

Introduction to this compound Compounds

Heterocyclic compounds are a cornerstone of drug discovery, with a vast number of approved drugs featuring these scaffolds. Among them, 1,2,5-oxadiazoles and their derivatives have shown a wide range of biological activities. These compounds are of particular interest due to their potential to act as nitric oxide (NO) donors under physiological conditions, a property that can be leveraged for various therapeutic applications. Recent studies have highlighted the promise of 1,2,5-oxadiazole derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents.

Data Presentation: Summary of In Vitro Biological Activities

The following tables summarize the reported in vitro biological activities of selected 1,2,5-oxadiazine and related oxadiazole derivatives.

Table 1: Anticancer and Cytotoxic Activity

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Fluorinated 1,2,5-oxadiazole (12b) | HepG-2 (Liver Cancer) | Cytotoxicity | 11.5 | [1] |

| A2780CP (Ovarian Cancer) | Cytotoxicity | 11.6 | [1] | |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 13 | [1] | |

| 1,2,5-oxadiazole derivative (4) | HCT-116 (Colon Cancer) | Antiproliferative | Not specified | [2] |

| HeLa (Cervical Cancer) | Antiproliferative | Not specified | [2] | |

| MCF7 (Breast Cancer) | Antiproliferative | Not specified | [2] | |

| MDAMB 468 (Breast Cancer) | Antiproliferative | Not specified | [2] | |

| Oxadiazine (3) | ACHN (Renal Cancer) | Cytotoxicity | 0.73 ± 0.10 | [3] |

| Hepa-1c1c7 (Liver Cancer) | Cytotoxicity | 0.91 ± 0.08 | [3] |

Table 2: Enzyme Inhibition Activity

| Compound Class | Target Enzyme | Most Potent Compound IC50 (µM) | Reference |

| 1,2,5-oxadiazoles | SENP2 | 3.7 and 5.9 | [4] |

| 1,2,4-oxadiazin-5(6H)-ones | Human MAO-B | 0.371 | [5] |

| Fluorinated 1,2,5-oxadiazole (12b) | VEGFR-2 | 0.092 | [1] |

Table 3: Antimicrobial Activity

| Compound Class | Organism | Assay Type | MIC | Reference |

| 1,2,5-oxadiazole analogue (32) | Acinetobacter baumannii | Minimum Inhibitory Concentration | 0.5 mM | [1] |

| Nitrogen-containing heterocycles | Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] |

| Staphylococcus haemolyticus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |

| Kocuria kristinae (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |

| Enterococcus casseliflavus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |

| Bacillus cereus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] |

Experimental Workflow

The general workflow for screening the biological activity of this compound compounds is depicted below.

Detailed Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG-2, A2780CP, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.